Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate
CAS No.:
Cat. No.: VC18264749
Molecular Formula: C10H13LiN2O4S
Molecular Weight: 264.3 g/mol
* For research use only. Not for human or veterinary use.
![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate -](/images/structure/VC18264749.png)
Specification
Molecular Formula | C10H13LiN2O4S |
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Molecular Weight | 264.3 g/mol |
IUPAC Name | lithium;6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-sulfinate |
Standard InChI | InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-8-5-4-7(6-11-8)17(14)15;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1 |
Standard InChI Key | OFJSLPJMUZWJMV-UHFFFAOYSA-M |
Canonical SMILES | [Li+].CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)[O-] |
Introduction
Nomenclature and Structural Features
The systematic name follows IUPAC guidelines:
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Parent structure: Pyridine ring with substituents at positions 3 (sulfinate) and 6 (Boc-amino).
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Counterion: Lithium(1+) balances the sulfinate’s negative charge.
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Protective group: The Boc group (−O(C(CH₃)₃)CO−) shields the amine from undesired reactivity .
Structural formula:
Key functional groups:
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Sulfinate (−SO₂⁻Li⁺)
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Boc-protected amine (−NHCO₂C(CH₃)₃)
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Pyridine heterocycle
Synthesis and Characterization
Analytical Data
Physicochemical Properties
Property | Value/Description |
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Solubility | Soluble in THF, DMF; sparingly in H₂O |
Stability | Air-sensitive; store under N₂ at −20°C |
Melting Point | Decomposes above 150°C |
pKa (sulfinate) | ~2.5 (aqueous) |
Applications in Organic Synthesis
Cross-Coupling Reactions
The sulfinate group acts as a nucleophile in Pd-catalyzed couplings:
Example transformation:
Pharmaceutical Intermediates
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Anticancer agents: Used in HSET/KIFC1 inhibitors (IC₅₀ = 10–20 μM) .
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CGRP receptor antagonists: Key intermediate in migraine therapeutics .
Comparative Reactivity
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